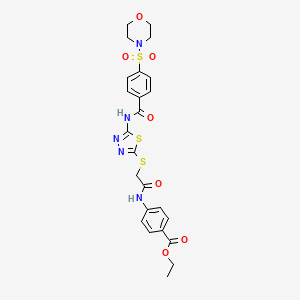

![molecular formula C17H15NO3S B2686613 N-(benzo[b]thiophen-5-yl)-2,3-dimethoxybenzamide CAS No. 896011-53-3](/img/structure/B2686613.png)

N-(benzo[b]thiophen-5-yl)-2,3-dimethoxybenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

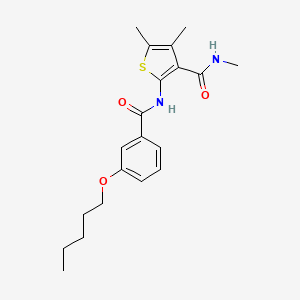

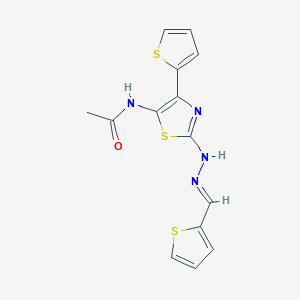

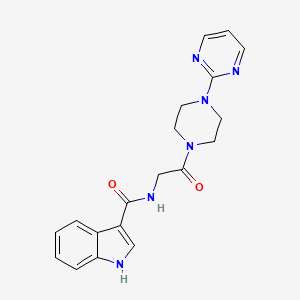

“N-(benzo[b]thiophen-5-yl)-2,3-dimethoxybenzamide” is a compound that belongs to the class of benzothiophene derivatives . Benzothiophene derivatives are known for their wide range of therapeutic properties and diverse applications in medicinal chemistry .

Synthesis Analysis

The synthesis of benzothiophene derivatives involves regioselective coupling reactions and electrophilic cyclization reactions . A one-step synthesis of benzothiophenes can be achieved by an aryne reaction with alkynyl sulfides .

Molecular Structure Analysis

Benzothiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . The molecular parameters obtained from theoretical calculations are close to those from X-ray analysis .

Chemical Reactions Analysis

Benzothiophene derivatives can be synthesized from easily available o-silylaryl triflates and alkynyl sulfides in a one-step intermolecular manner . The reaction involves the nucleophilic attack of the sulfur or carbon of alkynyl sulfides to electrophilic aryne intermediates followed by ring closure .

Applications De Recherche Scientifique

5-HT1A Serotonin Receptors

The influence of arylpiperazine moiety and benzo[b]thiophene ring substitutions on binding affinity was studied. The most promising analogue, 1-(benzo[b]thiophen-2-yl)-3-(4-(pyridin-2-yl)piperazin-1-yl)propan-1-one, displayed micromolar affinity (K = 2.30 μM) toward 5-HT1A sites .

Mécanisme D'action

Target of Action

The primary target of N-(1-benzothiophen-5-yl)-2,3-dimethoxybenzamide is the Amyloid beta A4 protein . This protein plays a crucial role in the pathogenesis of Alzheimer’s disease .

Mode of Action

N-(1-benzothiophen-5-yl)-2,3-dimethoxybenzamide: interacts with its target, the Amyloid beta A4 protein, by preventing neurodegeneration induced by the Amyloid-beta protein . This interaction results in neuroprotective properties, which are considered central to the treatment of Alzheimer’s disease .

Biochemical Pathways

The biochemical pathways affected by N-(1-benzothiophen-5-yl)-2,3-dimethoxybenzamide are primarily related to the pathogenesis of Alzheimer’s disease. The compound’s interaction with the Amyloid beta A4 protein can prevent the accumulation of Amyloid-beta protein, which is a key factor in the development of Alzheimer’s disease .

Result of Action

The molecular and cellular effects of N-(1-benzothiophen-5-yl)-2,3-dimethoxybenzamide ’s action are primarily neuroprotective. The compound prevents neurodegeneration induced by the Amyloid-beta protein, which can lead to a delay or prevention of the onset of Alzheimer’s disease .

Propriétés

IUPAC Name |

N-(1-benzothiophen-5-yl)-2,3-dimethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO3S/c1-20-14-5-3-4-13(16(14)21-2)17(19)18-12-6-7-15-11(10-12)8-9-22-15/h3-10H,1-2H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEUXKDPSAZSJCF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)C(=O)NC2=CC3=C(C=C2)SC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-benzothiophen-5-yl)-2,3-dimethoxybenzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-{[(acetyloxy)imino]methyl}-1H-pyrrol-1-yl)-4-(2-thienyl)pyrimidine](/img/structure/B2686530.png)

![4-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methylphenyl)phthalazin-1(2H)-one](/img/structure/B2686533.png)

![5-(4-fluorobenzyl)-2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2686536.png)

![N-benzyl-2-[3-(furan-2-ylmethyl)-6-methyl-4-oxothieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide](/img/structure/B2686542.png)